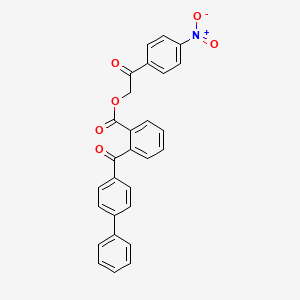
5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid
描述
5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid (DMPA) is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. DMPA is a member of the family of compounds known as stilbenoids, which are characterized by their two phenyl rings connected by a double bond.
作用机制
The exact mechanism of action of 5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of cell growth, differentiation, and inflammation. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In agriculture, this compound has been shown to have antifungal and antibacterial effects by disrupting the cell membranes of these organisms. In materials science, this compound has been used as a precursor for the synthesis of various polymers and other materials.
实验室实验的优点和局限性
One advantage of using 5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a wide range of applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid. In medicine, further studies are needed to fully understand its anti-inflammatory and anti-cancer properties, as well as its potential use in treating neurodegenerative disorders. In agriculture, more research is needed to determine its efficacy as a natural pesticide and its potential impact on the environment. In materials science, further studies are needed to optimize its use as a precursor for the synthesis of various polymers and other materials.
科学研究应用
5-(1,2-dihydro-5-acenaphthylenyl)-3-methyl-2,4-pentadienoic acid has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a natural pesticide. In materials science, this compound has been used as a precursor for the synthesis of various polymers and other materials.
属性
IUPAC Name |
(2E,4E)-5-(1,2-dihydroacenaphthylen-5-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-12(11-17(19)20)5-6-13-7-8-15-10-9-14-3-2-4-16(13)18(14)15/h2-8,11H,9-10H2,1H3,(H,19,20)/b6-5+,12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQACATGRQIPS-HDZHTHRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=C2CCC3=C2C1=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC=C2CCC3=C2C1=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4703888.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4703895.png)
![2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4703904.png)

![methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4703910.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4703933.png)
![ethyl 4-(4-fluorophenyl)-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4703942.png)
![5-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4703950.png)
![8-(2,4,5-trimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703958.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4703963.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4703974.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4703981.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B4703984.png)
![3-benzyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4703992.png)